6-cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
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Description
6-cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H22Cl2N4O2 and its molecular weight is 421.32. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive Agents
The synthesis of [(3-chlorophenyl)piperazinylpropyl]pyridazinones and related analogs demonstrates significant antinociceptive properties, comparable to morphine, in animal models. These compounds, including variations with the arylpiperazinyl substructure, show promise in pain management research. Their mechanism of action appears to involve the noradrenergic and/or serotoninergic system, with specific compounds exhibiting high analgesic potency and efficacy (Giovannoni et al., 2003).
Anticancer and Antituberculosis Activities
Derivatives structurally related to the queried compound have been synthesized and evaluated for their anticancer and antituberculosis activities. A study on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated significant in vitro activity against the human breast cancer cell line MDA-MB-435 and showed notable antituberculosis activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of these compounds in developing novel therapeutic agents for cancer and tuberculosis (Mallikarjuna et al., 2014).
Stereochemistry in Drug Synthesis
Research on the stereochemistry of nucleophilic displacements in related cyclopropyl substrates has provided insights into synthesizing multidrug resistance modulators. These studies offer an improved synthesis route for key precursors like LY335979 trihydrochloride, emphasizing the importance of stereochemical considerations in developing more effective pharmaceuticals (Barnett et al., 2004).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyridazine analogs, including the investigation of heterocyclic compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, are pivotal in medicinal chemistry. Such studies, encompassing DFT calculations, Hirshfeld surface analysis, and energy frameworks, contribute to understanding the molecular basis of pharmaceutical importance and guiding the design of new compounds with improved pharmacological profiles (Sallam et al., 2021).
Antimicrobial Properties
The development of novel antimicrobial agents is another significant area of application for compounds structurally related to the queried chemical. Studies on Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone have shown promising antibacterial and antifungal activity, offering a potential pathway for creating new antimicrobial treatments (Patel & Patel, 2010).
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O2/c1-13(26-18(27)8-7-16(23-26)14-5-6-14)20(28)25-11-9-24(10-12-25)17-4-2-3-15(21)19(17)22/h2-4,7-8,13-14H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFOPBBGCNDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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